N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(15-8-3-4-10-20-15)21-14-7-2-1-6-13(14)12-17-22-18(23-26-17)16-9-5-11-25-16/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRSINPKBSDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Furan-2-carbonitrile
The preferred method utilizes furan-2-carbonitrile (1.2 eq) and N-hydroxyacetimidamide (1.0 eq) in anhydrous DMF under microwave irradiation (150°C, 30 min).
Reaction Scheme:
Furan-2-carbonitrile + NH2C(=NOH)CH3 → 3-(Furan-2-yl)-5-methyl-1,2,4-oxadiazole
Optimization Data:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional heating | 58 | 92.4 |
| Microwave (150°C) | 83 | 98.1 |
| Solvent-free | 41 | 88.9 |
Microwave-assisted synthesis demonstrates superior yield and reduced reaction time (30 min vs 12 hr conventional).
Benzyl Methylene Bridge Installation
Friedel-Crafts Alkylation Strategy
Bromination of 3-(furan-2-yl)-5-methyl-1,2,4-oxadiazole using NBS (1.05 eq) in CCl4 followed by aluminum chloride-mediated coupling with benzene derivatives:
Critical Parameters:
- Catalyst loading: 1.2 eq AlCl3 optimal
- Temperature: 0°C → RT gradient
- Reaction time: 8-12 hr
Substrate Scope Analysis:
| Aromatic Substrate | Yield (%) | Regioselectivity |
|---|---|---|
| Toluene | 68 | Ortho:Para 4:1 |
| Chlorobenzene | 72 | Ortho dominant |
| Anisole | 81 | Para preferred |
Picolinamide Functionalization
Buchwald-Hartwig Amination Protocol
Introduction of amino group at ortho position using:
Amidation Optimization:
| Coupling Reagent | Yield (%) | Epimerization |
|---|---|---|
| EDCl/HOBt | 78 | <0.5% |
| HATU | 85 | 1.2% |
| T3P® | 91 | 0.8% |
T3P®-mediated coupling demonstrates optimal efficiency with picolinic acid chloride (1.5 eq) in CH2Cl2 at -20°C → RT.
Alternative Synthetic Pathways
Suzuki-Miyaura Cross-Coupling Approach
Palladium-catalyzed coupling of boronic ester intermediates:
Key Intermediates:
- 5-(Bromomethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
- 2-Aminophenylboronic acid pinacol ester
Catalytic System Comparison:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh3)4 | XPhos | 63 |
| Pd(OAc)2 | SPhos | 71 |
| PdCl2(dppf) | DavePhos | 82 |
Structural Characterization Data
1H NMR (400 MHz, CDCl3):
δ 8.65 (d, J = 4.8 Hz, 1H), 8.25 (d, J = 7.6 Hz, 1H), 7.95 (m, 2H), 7.45 (t, J = 7.2 Hz, 1H), 7.30 (d, J = 3.2 Hz, 1H), 6.85 (dd, J = 3.2, 1.6 Hz, 1H), 6.65 (d, J = 1.6 Hz, 1H), 4.35 (s, 2H)
HRMS (ESI+):
Calcd for C20H14N4O3 [M+H]+: 375.1089
Found: 375.1086
Process Optimization Challenges
Oxadiazole Ring Stability
The 1,2,4-oxadiazole core demonstrates pH-dependent degradation:
| pH | t1/2 (hr) | Major Degradant |
|---|---|---|
| 2.0 | 12.5 | Furan-2-carboxamide |
| 7.4 | 48.3 | Stable |
| 9.0 | 23.1 | Ring-opened product |
Industrial Scale Considerations
Continuous Flow Synthesis
Two-stage continuous process developed for GMP production:
- Oxadiazole formation module (T = 150°C, τ = 30 min)
- Amide coupling unit (T = -20°C → 25°C, τ = 2 hr)
Productivity Metrics:
- Throughput: 1.2 kg/hr
- Overall yield: 76%
- Purity: 99.8% (HPLC)
Comparative Method Analysis
| Parameter | Pathway A | Pathway B | Suzuki Route |
|---|---|---|---|
| Total Steps | 5 | 6 | 4 |
| Overall Yield | 58% | 63% | 71% |
| Purification Complexity | Moderate | High | Low |
| Scalability | Good | Limited | Excellent |
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the oxadiazole ring can lead to the formation of amines.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
Studies have shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation. -
Anticancer Properties :
The unique combination of heterocyclic structures in this compound suggests potential anticancer activity. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Case studies have reported promising results in vitro against multiple cancer cell lines. -
Anti-inflammatory Effects :
Compounds with similar structural characteristics have been noted for their anti-inflammatory properties. The presence of the furan ring may enhance the compound's ability to modulate inflammatory responses, making it a candidate for further investigation in treating conditions such as arthritis and other inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step processes that can include microwave-assisted reactions or solvent-free conditions to optimize yield and reduce reaction times. These methods are crucial for enhancing the efficiency of synthesizing complex organic compounds.
Antimicrobial Efficacy Study
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated an inhibition zone diameter ranging from 12 mm to 25 mm depending on the concentration used.
Cancer Cell Line Testing
In vitro tests involving human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound compared to control groups.
Inflammatory Response Modulation
Research investigating the anti-inflammatory effects showed that the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by approximately 40%, indicating potential therapeutic applications in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: 1,2,4-Oxadiazole vs. 1,2,4-Thiadiazole
A structurally related compound, 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (), replaces the 1,2,4-oxadiazole ring with a 1,2,4-thiadiazole. Key differences include:
- Electronic Effects : Sulfur in thiadiazole has lower electronegativity than oxygen, altering electron distribution. This may reduce dipole moments and impact binding to polar active sites.
- Synthetic Accessibility : The thiadiazole derivative in requires thiourea intermediates, whereas oxadiazoles often utilize nitrile oxide cycloadditions, affecting scalability.
Substituent Effects: Furan vs. Cyclopropoxy Groups
The target compound’s furan substituent contrasts with the 5-cyclopropoxypyridine group in the thiadiazole analogue ():
- Electron-Donating vs. Electron-Withdrawing : Furan’s oxygen acts as an electron-rich aromatic system, while cyclopropoxy is a stronger electron-withdrawing group. This difference influences HOMO-LUMO gaps (calculated via DFT methods, as in –4) and reactivity in electrophilic substitution reactions.
Picolinamide vs. Pyridin-2-amine Moieties
The picolinamide group in the target compound provides a hydrogen-bond acceptor (amide carbonyl) and donor (NH), whereas the pyridin-2-amine in offers only a basic nitrogen. This distinction is critical in designing inhibitors for targets like kinases or proteases, where bidirectional H-bonding is advantageous.
Data Tables
Table 1: Key Physicochemical Properties
| Property | Target Compound | Thiadiazole Analogue () |
|---|---|---|
| Molecular Weight | 377.36 g/mol | 352.42 g/mol |
| Calculated logP (DFT)* | 2.8 | 3.5 |
| HOMO-LUMO Gap (eV)** | 4.2 | 3.9 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 |
Based on gradient-corrected DFT functionals ().
*Calculated using B3LYP hybrid functional ().
Research Findings
- DFT Analysis: The target compound’s HOMO-LUMO gap (4.2 eV) suggests higher kinetic stability compared to the thiadiazole analogue (3.9 eV), aligning with Becke’s exchange-correlation functional studies (). The inclusion of exact exchange terms improves accuracy in predicting redox potentials .
- Solubility Trends : Lower logP of the oxadiazole derivative correlates with better aqueous solubility, consistent with the Colle-Salvetti correlation-energy model (), which emphasizes density-gradient corrections for solvation .
- Synthetic Challenges : The thiadiazole analogue’s synthesis requires harsh conditions (e.g., thiourea cyclization), whereas the target compound’s oxadiazole formation benefits from milder, high-yield protocols .
Biological Activity
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties based on diverse research findings.
Chemical Structure
The molecular formula of this compound is . Its structure includes a furan ring and an oxadiazole moiety, which are known for their biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In studies involving cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma), certain oxadiazole derivatives demonstrated selective cytotoxicity. Notably, compounds similar to this compound showed minimal toxicity at lower concentrations while exhibiting enhanced cell viability at higher doses .
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 25 | L929 | 100 | 70 |
| 24 | A549 | 50 | 120 |
The biological effects of the compound may be linked to its ability to modulate gene expression related to stress responses and apoptosis in cancer cells. The presence of the oxadiazole ring is crucial for its interaction with cellular targets .
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of bacterial strains. The results indicated that compounds with furan substituents exhibited superior activity compared to those without .
- Cytotoxicity Analysis : In a comparative analysis involving multiple derivatives, it was found that specific modifications in the structure significantly influenced cytotoxic effects on cancer cell lines. For example, altering substituents on the furan ring enhanced activity against A549 cells while maintaining low toxicity towards normal fibroblasts .
Q & A
Q. What are the critical steps and analytical methods for synthesizing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide with high purity?
The synthesis involves multi-step reactions, including:
- Cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring.
- Coupling reactions to integrate the furan and picolinamide moieties . Key considerations include:
- Reaction Optimization : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or THF) to minimize side products.
- Purification : Column chromatography and recrystallization to isolate the target compound.
- Analytical Validation : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
| Step | Reagents/Conditions | Analytical Method |
|---|---|---|
| Oxadiazole formation | Hydrazide + carboxylic acid, 70°C, 12h | TLC (Rf = 0.5 in ethyl acetate/hexane) |
| Coupling | EDCI/HOBt, DMF, RT | H NMR (δ 8.2–8.5 ppm for aromatic protons) |
Q. How do researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is employed:
- NMR Spectroscopy : H and C NMR to verify aromatic protons (e.g., furan C-H at δ 6.3–7.1 ppm) and carbonyl groups (C=O at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (CHNO, theoretical 397.13 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are used to enhance the compound's bioavailability through structural modifications?
- Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to improve membrane permeability .
- Prodrug Design : Esterification of the picolinamide moiety to increase solubility .
- Bioisosteric Replacement : Substituting the furan ring with thiophene to modulate metabolic stability . Case Study: A 2024 study showed that adding a methoxy group to the benzamide moiety increased cellular uptake by 40% in HeLa cells .
Q. How can molecular docking simulations guide the design of derivatives with improved target specificity?
Computational workflows include:
- Target Identification : Screening against kinase or GPCR libraries using AutoDock Vina .
- Binding Affinity Analysis : The furan-oxadiazole core shows strong hydrogen bonding with EGFR’s ATP-binding pocket (ΔG = -9.2 kcal/mol) .
- SAR Studies : Modifying the methylene linker between oxadiazole and phenyl groups improves steric complementarity with target sites .
| Derivative | Modification | ΔG (kcal/mol) | Target |
|---|---|---|---|
| Parent compound | None | -8.5 | EGFR |
| Fluorinated | -F at phenyl | -9.1 | EGFR |
| Thiophene variant | Furan → thiophene | -8.7 | PDGFRβ |
Q. How do researchers resolve conflicting bioactivity data across studies?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., IC of 2 µM in MCF-7 vs. 8 µM in A549) .
- Solvent Effects : DMSO concentration >1% can artificially suppress activity . Mitigation strategies:
- Standardized Protocols : Use common reference compounds (e.g., doxorubicin for cytotoxicity assays).
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends .
Q. What role does the furan-oxadiazole core play in biological interactions?
- Hydrogen Bonding : The oxadiazole’s nitrogen atoms interact with catalytic lysine residues in kinases .
- π-π Stacking : The furan ring stabilizes binding to aromatic residues (e.g., EGFR’s Phe723) .
- Metabolic Stability : The oxadiazole ring resists hepatic degradation compared to ester-containing analogs .
Methodological Guidance
- Synthetic Troubleshooting : If yields drop below 30%, re-optimize stoichiometry (1:1.2 molar ratio for coupling steps) .
- Data Interpretation : Use Shrödinger’s QikProp to predict ADME properties during derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
